molecular formula C17H23N3O5S B2734756 2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1203062-11-6

2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2734756
CAS No.: 1203062-11-6
M. Wt: 381.45
InChI Key: NKAJUNYXJSZFSP-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is an organic compound characterized by its sulfonamide group and its pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with 3-(6-oxopyridazin-1(6H)-yl)propylamine under suitable conditions to form 2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide. The reaction typically takes place in a solvent like dichloromethane or toluene, and may require a catalyst or base to proceed efficiently.

Industrial Production Methods: Industrial production may involve optimized processes to maximize yield and purity. This could include the use of high-performance liquid chromatography (HPLC) for purification, and advanced techniques such as continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide undergoes various reactions including:

  • Oxidation: Potential formation of sulfoxide or sulfone derivatives.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Nucleophilic substitution at the sulfonyl group.

Common Reagents and Conditions: Reagents like sodium borohydride for reduction, or hydrogen peroxide for oxidation, are commonly used. Conditions often involve ambient to slightly elevated temperatures, and inert atmospheres to prevent side reactions.

Major Products: Oxidation typically produces sulfoxides or sulfones, while substitution might yield derivatives with varied functional groups depending on the nucleophile employed.

Scientific Research Applications

In Chemistry: This compound’s unique structure makes it a candidate for creating new materials and catalysts in synthetic chemistry. Its reactivity offers pathways to novel sulfonamide derivatives with potential utility.

In Biology and Medicine: Research is exploring its use as a potential therapeutic agent, given its structural similarity to biologically active sulfonamides which are known for their antibacterial properties. Its interaction with biological targets such as enzymes could yield new drugs.

In Industry: Its potential as an intermediate in chemical manufacturing processes is under investigation, especially in producing complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The compound’s mechanism of action can involve binding to active sites on enzymes or receptors, inhibiting their activity. Its sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with bacterial folic acid synthesis, a common pathway targeted by sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds:

  • 2,5-Dimethoxybenzenesulfonamide: Lacks the pyridazinone moiety.

  • N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: Similar backbone, without ethoxy groups.

  • 2,5-Dichlorobenzenesulfonamide: Substitution of chlorine instead of ethoxy groups.

Highlighting Uniqueness: 2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is unique due to its combined ethoxy and pyridazinone groups

There you have it

Properties

IUPAC Name

2,5-diethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-3-24-14-8-9-15(25-4-2)16(13-14)26(22,23)19-11-6-12-20-17(21)7-5-10-18-20/h5,7-10,13,19H,3-4,6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAJUNYXJSZFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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